molecular formula C19H22N6O B6454735 1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 2549027-55-4

1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B6454735
CAS No.: 2549027-55-4
M. Wt: 350.4 g/mol
InChI Key: LAIFFSUAHHJVRF-UHFFFAOYSA-N
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Description

The compound appears to contain several structural features common to many biologically active molecules. These include a 1,3-benzodiazol-2-yl group, a pyrrolo[3,4-c]pyrrol-2-yl group, and a pyrazol-1-yl group . These groups are often found in compounds with various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned heterocyclic groups. The benzodiazolyl group would likely contribute to the compound’s aromaticity and potentially its ability to participate in pi-pi stacking interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Many compounds containing similar structural features are known to interact with various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s always important to handle new compounds with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new therapeutic agents .

Properties

IUPAC Name

1-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-22-17-6-3-2-5-16(17)21-19(22)24-11-14-9-23(10-15(14)12-24)18(26)13-25-8-4-7-20-25/h2-8,14-15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIFFSUAHHJVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)CN5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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